molecular formula C17H19ClN2O4S B3512374 N-(3-chloro-4-methylphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide

N-(3-chloro-4-methylphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B3512374
M. Wt: 382.9 g/mol
InChI Key: LYMPMIPRWXVQGF-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-methylphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide” is a synthetic organic compound. Compounds of this nature are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chloro-4-methylphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the acetamide backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.

    Substitution reactions: Introducing the chloro and methyl groups on the phenyl ring through electrophilic aromatic substitution.

    Methoxylation and sulfonylation:

Industrial Production Methods

Industrial production might involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions might target the nitro or sulfonyl groups, converting them to amines or sulfides.

    Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium methoxide, ammonia.

Major Products

The major products depend on the specific reactions but can include various substituted phenylacetamides, sulfonamides, and methoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.

Biology

Biologically, derivatives of this compound could be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, similar compounds are often explored for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry

Industrially, such compounds might be used in the production of dyes, polymers, or as additives in various chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(3-methoxyphenyl)acetamide
  • N-(3-chloro-4-methylphenyl)-2-(3-methylsulfonylanilino)acetamide

Uniqueness

The uniqueness of “N-(3-chloro-4-methylphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide” lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-12-7-8-13(9-16(12)18)19-17(21)11-20(25(3,22)23)14-5-4-6-15(10-14)24-2/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMPMIPRWXVQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-methylphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide
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N-(3-chloro-4-methylphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide
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N-(3-chloro-4-methylphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide
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N-(3-chloro-4-methylphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide
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N-(3-chloro-4-methylphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide
Reactant of Route 6
N-(3-chloro-4-methylphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide

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